2-chloro-N-methylethane-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-methylethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO2S/c1-5-8(6,7)3-2-4/h5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIQPEPRYHEKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Chloro N Methylethane 1 Sulfonamide and Analogous Ethanesulfonamides
Synthesis via Sulfonyl Chloride Precursors
The most fundamental approach to synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine. ijarsct.co.in This method is adaptable for creating a wide range of sulfonamide derivatives, including the target compound, 2-chloro-N-methylethane-1-sulfonamide.
Amination of 2-chloroethanesulfonyl chloride with N-methylamine (Hypothesized Pathway)
The direct synthesis of this compound can be hypothesized through the nucleophilic reaction between 2-chloroethanesulfonyl chloride and N-methylamine. In this reaction, the lone pair of electrons on the nitrogen atom of N-methylamine attacks the electrophilic sulfur atom of the sulfonyl chloride. This process is typically conducted in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. ijarsct.co.inrit.edu
The reaction proceeds as the amine displaces the chloride on the sulfonyl group, forming the stable sulfonamide bond. chemguide.co.uk Careful control of reaction conditions, such as temperature and solvent, is crucial to maximize the yield and minimize potential side reactions. A non-polar, aprotic solvent is often preferred. rit.edu
Table 1: Hypothesized Reaction Parameters for Amination
| Reactant 1 | Reactant 2 | Base | Solvent (Typical) | Product |
| 2-chloroethanesulfonyl chloride | N-methylamine | Triethylamine | Dichloromethane (B109758) | This compound |
This interactive table outlines the key components in the hypothesized synthesis of this compound.
Derivatization from Related Sulfonamide Structures
An alternative strategy involves modifying a pre-existing sulfonamide. For instance, one could start with a precursor like 2-hydroxy-N-methylethane-1-sulfonamide. The hydroxyl group can be converted to a chlorine atom through a nucleophilic substitution reaction. Reagents commonly used for this transformation include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method is a type of functional group interconversion, which allows for the synthesis of the target compound from a more readily available starting material. vanderbilt.eduorganic-chemistry.org
Functional Group Interconversion and Halogenation Strategies on Ethanesulfonamide (B75362) Backbones
Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk In the context of synthesizing this compound, FGI can be employed to introduce the chloro group onto an existing N-methylethanesulfonamide backbone.
One potential FGI approach is the halogenation of an alkene precursor. khanacademy.orgyoutube.com For example, N-methyl-ethenesulfonamide could undergo a hydrochlorination reaction. In this process, the double bond of the ethenesulfonamide (B1200577) attacks a proton from HCl, forming a carbocation intermediate, which is then attacked by the chloride ion. According to Markovnikov's rule, the chlorine atom would typically add to the more substituted carbon. youtube.com
Another halogenation strategy involves the conversion of an alcohol to an alkyl halide, as mentioned in section 2.1.2. Standard reagents for this transformation provide a reliable route to the chloro-substituted product. vanderbilt.edu
Table 2: Comparison of Halogenation Strategies
| Starting Material | Reagent(s) | Reaction Type | Key Consideration |
| 2-hydroxy-N-methylethane-1-sulfonamide | SOCl₂ or PCl₅ | Nucleophilic Substitution | Inversion of stereochemistry may occur. |
| N-methyl-ethenesulfonamide | HCl | Electrophilic Addition | Regioselectivity (Markovnikov's rule). |
This interactive table compares different methods for introducing a chlorine atom onto an ethanesulfonamide backbone.
N-Alkylation and N-Acylation Approaches for Substituted Sulfonamides
The modification of the nitrogen atom of the sulfonamide group provides another layer of synthetic versatility, allowing for the creation of a diverse library of compounds.
Direct N-Methylation Techniques
To synthesize N-methylated sulfonamides, one can start with a primary sulfonamide, such as 2-chloroethanesulfonamide. The nitrogen atom of a primary sulfonamide is nucleophilic and can be alkylated using various methylating agents. nih.gov Common reagents for this purpose include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), typically in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the sulfonamide nitrogen. researchgate.net
Achieving mono-methylation can be challenging, as the resulting secondary sulfonamide can sometimes undergo a second alkylation to form a tertiary sulfonamide. acs.org Careful control of stoichiometry and reaction conditions is necessary to favor the desired mono-methylated product. nih.govresearchgate.net Recent advances have explored various catalytic systems, including those based on nickel, to improve the efficiency and selectivity of N-methylation. researchgate.net
Formation of N-Acylsulfonamide Moieties
While the target compound is N-alkylated, the synthesis of analogous structures often involves N-acylation. N-acylsulfonamides are an important class of compounds and are typically synthesized by reacting a sulfonamide with an acylating agent, such as an acid chloride or an anhydride. nih.govresearchgate.net This reaction is usually performed in the presence of a base.
Numerous methods have been developed to facilitate this transformation, addressing the sometimes low reactivity of the sulfonamide nitrogen. nih.gov For instance, the use of cyanuric chloride with carboxylic acids and sulfonamides provides an efficient, mild, one-pot synthesis of N-acylsulfonamides. thieme-connect.com Alternative catalysts, such as cesium salt of Wells–Dawson heteropolyacid, have also been employed for the acylation of sulfonamides in green solvents like water. tandfonline.com Another innovative approach is the "sulfo-click" reaction between a sulfonyl azide (B81097) and a thioacid, which offers a fast and efficient route to N-acylsulfonamides. nih.govthieme-connect.com These N-acylated structures can serve as versatile intermediates for further chemical modifications. nih.gov
Table 3: Reagents for N-Acylation of Sulfonamides
| Acylating Agent Type | Example Reagent | Catalyst/Base (Example) |
| Acid Chloride | Acetyl chloride | Pyridine |
| Anhydride | Acetic anhydride | Cs₅HP₂W₁₈O₆₂ |
| Carboxylic Acid | Benzoic acid | Cyanuric chloride, Triethylamine |
| Thioacid | Thioacetic acid | Sodium bicarbonate (in sulfo-click) |
This interactive table summarizes various acylating agents and conditions used for the synthesis of N-acylsulfonamides.
Reaction Condition Optimization and Yield Enhancement Studies
Optimizing the synthesis of N-alkylethanesulfonamides involves a systematic investigation of various reaction parameters. Key factors that significantly influence the reaction's outcome include the choice of solvent, the presence and nature of catalysts, reaction temperature, and the stoichiometry of the reactants. Fine-tuning these elements is crucial for maximizing the yield of the desired sulfonamide while minimizing the formation of byproducts.
The selection of an appropriate solvent is a critical factor in the synthesis of sulfonamides from sulfonyl chlorides. The solvent's polarity and its ability to dissolve reactants and stabilize intermediates can dramatically affect reaction rates and product distribution.
In reactions involving precursors like 2-chloroethanesulfonyl chloride, the choice between polar protic, polar aprotic, and nonpolar solvents can lead to different outcomes. For instance, studies on the reactions of 2-chloroethanesulfonyl chloride have indicated that using an aprotic, less polar medium can sometimes lead to the formation of unwanted side products, such as di-Michael adducts and polymers. rit.edurit.edu Conversely, a polar, protic medium may be favored in subsequent reaction steps if the initial product is an intermediate for further functionalization. rit.edurit.edu
General studies on analogous reactions, such as the formation of sulfinamides from sulfonyl chlorides, provide insight into solvent selection. In one such study, dichloromethane (CH₂Cl₂) was found to be an effective solvent, whereas poor yields were observed when the reaction was carried out in other common aprotic solvents like acetonitrile, tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297) (EtOAc), highlighting the specific role the solvent plays in the reaction mechanism. nih.gov
| Solvent | Relative Yield (%) |
|---|---|
| Dichloromethane (CH₂Cl₂) | 66 |
| Acetonitrile (ACN) | Poor |
| Tetrahydrofuran (THF) | Poor |
| Ethyl Acetate (EtOAc) | Poor |
Table 1: Illustrative effect of different solvents on the yield of a product from a sulfonyl chloride reaction. Data is based on findings from a study on sulfinamide synthesis, which serves as a model for sulfonamide formation. nih.gov
While many sulfonamide formations proceed efficiently without a catalyst, particularly when starting from reactive sulfonyl chlorides, catalysis can play a significant role in activating less reactive substrates or enabling novel reaction pathways. nih.gov Various transition-metal catalysts, including those based on copper, palladium, and ruthenium, have been developed for C-N bond formation in the synthesis of diverse sulfonamide structures. nih.govorganic-chemistry.org For the direct reaction of a reactive aliphatic sulfonyl chloride like 2-chloroethanesulfonyl chloride with a simple amine such as methylamine (B109427), the reaction is often facile enough to not require catalytic activation, relying instead on optimization of other conditions.
Reaction temperature is a powerful tool for controlling reaction kinetics and selectivity. For the formation of sulfonamides, the optimal temperature is a balance between achieving a sufficient reaction rate and preventing the degradation of reactants or products, as well as minimizing side reactions.
In studies of related sulfonyl chloride reactions, temperature has been shown to have a significant effect on product distribution. For example, in one investigated synthesis, conducting the reaction at 0 °C was found to be optimal. nih.gov A slightly lower yield was observed at a higher temperature of 25 °C, while running the reaction at a much lower temperature of -20 °C resulted in a significant amount of the corresponding sulfonamide as a byproduct instead of the intended product. nih.gov This demonstrates that precise temperature control is essential for maximizing the efficiency of the desired transformation.
| Temperature (°C) | Relative Yield of Main Product (%) | Observations |
|---|---|---|
| 25 | Slightly Lower | Reduced yield compared to optimal temperature. |
| 0 | 66 | Optimal temperature for the main product formation. |
| -20 | N/A | Significant formation of sulfonamide byproduct. |
Table 2: Example of temperature's impact on reaction yield and product distribution in a sulfonyl chloride-based synthesis. Data is adapted from a study on a related sulfinamide synthesis. nih.gov
The stoichiometry, or the molar ratio of the reactants, is another fundamental parameter to optimize. The reaction of a sulfonyl chloride with an amine typically requires at least one equivalent of the amine to form the sulfonamide and another equivalent of a base to neutralize the hydrochloric acid (HCl) byproduct. Often, a non-nucleophilic base like triethylamine (TEA) is used for this purpose.
Using an excess of the amine can sometimes drive the reaction to completion but may also lead to undesired side reactions or complicate purification. Research on analogous transformations has shown that increasing the equivalents of the amine nucleophile can, in some cases, increase the formation of the sulfonamide byproduct at the expense of the desired product. nih.gov Therefore, it is often crucial that the amine remains the limiting reagent or is used in a carefully controlled molar ratio to the sulfonyl chloride to achieve high reaction efficiency and selectivity. nih.gov
Mechanistic Studies of Chemical Transformations of 2 Chloro N Methylethane 1 Sulfonamide
Nucleophilic Displacement Reactions at the Ethane (B1197151) Chlorinated Position
The primary reaction pathway for the chloroethane (B1197429) moiety involves the nucleophilic substitution of the chlorine atom. The strong electron-withdrawing effect of the adjacent sulfonamide group activates the C-Cl bond, making the carbon atom susceptible to attack by nucleophiles. Kinetic studies on analogous α-chloroacetanilide herbicides suggest that these displacement reactions typically proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. nih.govlibretexts.org This mechanism involves a single-step process where the nucleophile attacks the carbon atom at the same time the chloride ion departs. libretexts.org
The chlorine atom can be readily displaced by oxygen-based nucleophiles, such as alkoxides and phenoxides, to yield 2-alkoxy- or 2-aryloxy-N-methylethane-1-sulfonamides. These reactions are typically carried out in the presence of a base, which deprotonates the corresponding alcohol or phenol (B47542) to generate the more potent nucleophilic alkoxide or phenoxide anion. The reaction of various N-substituted chloroacetamides with nucleophiles to replace the chlorine atom is a well-established transformation. researchgate.net For instance, the synthesis of 2-methoxyethanesulfonamide has been achieved through processes that involve the substitution of a halide. chemicalbook.com
The general scheme for this transformation is as follows:
Reaction: R-O⁻ + Cl-CH₂-CH₂-SO₂-NHCH₃ → R-O-CH₂-CH₂-SO₂-NHCH₃ + Cl⁻
Below is a table of potential products from this reaction with various nucleophiles.
Table 1: Examples of Nucleophilic Substitution with Oxygen Nucleophiles| Nucleophile (R-OH) | Base | Product Name |
|---|---|---|
| Methanol (CH₃OH) | Sodium Hydroxide | 2-methoxy-N-methylethane-1-sulfonamide |
| Ethanol (CH₃CH₂OH) | Potassium Carbonate | 2-ethoxy-N-methylethane-1-sulfonamide |
| Phenol (C₆H₅OH) | Sodium Hydride | N-methyl-2-phenoxyethane-1-sulfonamide |
Intramolecular Cyclization Pathways leading to Heterocyclic Systems
The electrophilic nature of the chlorinated carbon atom also permits intramolecular cyclization reactions if a suitable nucleophile is present elsewhere in the molecule. The sulfonamide nitrogen itself, upon deprotonation, can act as an intramolecular nucleophile. This reaction pathway would lead to the formation of a four-membered heterocyclic ring, a 1,2-thiazetidine-1,1-dioxide derivative. Such intramolecular cyclizations are a known strategy for the synthesis of various heterocyclic systems. nih.govrsc.org Palladium-catalyzed reactions, for example, have been used to achieve the intramolecular cyclization of chloro-substituted aniline (B41778) derivatives to form various nitrogen-containing heterocycles. nih.govresearchgate.net While strained, the formation of four-membered rings via intramolecular nucleophilic substitution is a known, though often challenging, transformation.
Reaction Pathway: Deprotonation of the sulfonamide nitrogen followed by intramolecular attack on the chlorinated carbon.
This process would result in the formation of N-methyl-1,2-thiazetidine-1,1-dioxide.
Reactivity and Functionalization of the Sulfonamide Nitrogen
The sulfonamide functional group (R-SO₂-NHR') is a critical site for chemical modification. The nitrogen atom possesses a lone pair of electrons and an acidic proton, allowing for a range of functionalization reactions.
The proton on the sulfonamide nitrogen is acidic and can be removed by a base, generating a nucleophilic sulfonamide anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, in N-alkylation or N-acylation reactions, respectively. organic-chemistry.orgnih.gov The use of alcohols as alkylating agents in the presence of a catalyst is also an effective method. ionike.com These reactions are fundamental for modifying the properties of sulfonamide-containing molecules and for installing protecting groups. nih.gov Recently, N-acyl-N-alkylsulfonamide chemistry has been explored for developing targeted chemical probes. nih.gov
Table 2: N-Alkylation and N-Acylation Reactions
| Reagent | Reaction Type | Product Name |
|---|---|---|
| Methyl iodide (CH₃I) | N-Alkylation | 2-chloro-N,N-dimethylethane-1-sulfonamide |
| Benzyl bromide (C₆H₅CH₂Br) | N-Alkylation | N-benzyl-2-chloro-N-methylethane-1-sulfonamide |
| Acetyl chloride (CH₃COCl) | N-Acylation | N-acetyl-2-chloro-N-methylethane-1-sulfonamide |
| Benzoyl chloride (C₆H₅COCl) | N-Acylation | N-benzoyl-2-chloro-N-methylethane-1-sulfonamide |
Metal-Catalyzed Coupling Reactions at the N-Position
Modern synthetic chemistry offers powerful tools for forming carbon-nitrogen bonds through metal-catalyzed cross-coupling reactions. The sulfonamide nitrogen of 2-chloro-N-methylethane-1-sulfonamide can participate in such transformations, most notably the Buchwald-Hartwig amination and Chan-Lam coupling. These reactions allow for the formation of N-aryl, N-heteroaryl, or N-vinyl derivatives, which are difficult to achieve through traditional nucleophilic substitution. vivekanandcollege.ac.in These methods typically employ palladium or copper catalysts to couple the sulfonamide with aryl halides, triflates, or boronic acids.
Buchwald-Hartwig Amination Example: Coupling with an aryl bromide (Ar-Br) in the presence of a palladium catalyst and a base to form 2-chloro-N-aryl-N-methylethane-1-sulfonamide.
Table 3: Potential Metal-Catalyzed N-Coupling Reactions
| Coupling Partner | Catalyst System (Example) | Reaction Type | Product Type |
|---|---|---|---|
| Bromobenzene | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Buchwald-Hartwig | N-Aryl Sulfonamide |
| Phenylboronic acid | Cu(OAc)₂ / Pyridine | Chan-Lam | N-Aryl Sulfonamide |
| 4-Vinylpyridine | Pd(OAc)₂ / P(o-tol)₃ / Base | Buchwald-Hartwig | N-Vinyl Sulfonamide |
Transformations Involving the Methylene (B1212753) Groups Adjacent to Sulfur
The methylene group alpha to the sulfonyl group (-SO₂-CH₂-) is activated by the powerful electron-withdrawing nature of the sulfonyl moiety. This effect increases the acidity of the protons on this carbon, making them susceptible to deprotonation by strong bases, such as organolithium reagents (e.g., n-butyllithium) or lithium diisopropylamide (LDA).
The resulting carbanion is a potent nucleophile and can react with a variety of electrophiles. This allows for the introduction of new substituents at the carbon atom adjacent to the sulfur.
General Reaction:
Deprotonation: -SO₂-CH₂- + Base → -SO₂-CH⁻- + Base-H⁺
Alkylation: -SO₂-CH⁻- + R-X → -SO₂-CH(R)- + X⁻
This reactivity pathway opens up possibilities for further functionalization of the ethane backbone, enabling the synthesis of more complex sulfonamide derivatives.
High Resolution Spectroscopic and Advanced Structural Elucidation of 2 Chloro N Methylethane 1 Sulfonamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the proton and carbon frameworks of 2-chloro-N-methylethane-1-sulfonamide. The ¹H NMR spectrum is expected to display four distinct signals corresponding to the four unique proton environments, while the ¹³C NMR spectrum is predicted to show three signals for the three chemically different carbon atoms.
The N-methyl protons would appear as a doublet due to coupling with the adjacent N-H proton. The methylene (B1212753) protons adjacent to the sulfonyl group (SO₂-CH₂) and the chloro group (CH₂-Cl) are expected to appear as distinct triplets, resulting from coupling with their respective neighboring methylene groups. The sulfonamide proton (N-H) may appear as a broad singlet or a quartet, depending on the solvent and temperature conditions, due to coupling with the N-methyl protons.
The chemical shifts are influenced by the electronegativity of adjacent atoms and functional groups. The carbon atom bonded to the highly electronegative chlorine atom (C-Cl) is expected to be the most deshielded among the aliphatic carbons. docbrown.info Similarly, the carbon adjacent to the sulfonyl group (C-SO₂) will also exhibit a downfield shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Assignments for this compound Predicted data based on analysis of similar functional groups and compounds.
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Methyl | N-CH ₃ | ~2.8 - 3.0 | Doublet (d) | ~29 - 32 |
| Methylene | SO₂-CH ₂- | ~3.4 - 3.6 | Triplet (t) | ~53 - 56 |
| Methylene | -CH ₂-Cl | ~3.8 - 4.0 | Triplet (t) | ~42 - 45 |
| Amide | N-H | ~5.0 - 5.5 | Quartet (q) or Broad Singlet | N/A |
Two-dimensional (2D) NMR experiments are crucial for confirming the molecular skeleton by establishing correlations between nuclei.
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edulibretexts.org This technique would definitively link the predicted proton signals in Table 1 to their corresponding carbon signals, confirming the C-H one-bond connectivities.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range correlations, typically over two to three bonds (²J and ³J), which is vital for piecing together the molecular structure. columbia.educolumbia.edu For this compound, key HMBC correlations would be expected between:
The N-CH₃ protons and the SO₂-CH₂ carbon , establishing the N-S-C linkage.
The N-H proton and both the N-CH₃ carbon and the SO₂-CH₂ carbon .
The protons of the SO₂-CH₂ group and the CH₂-Cl carbon , confirming the ethyl chain structure.
Table 2: Predicted Key HMBC Correlations for this compound Predicted data based on established 2D NMR principles.
| Proton Environment (¹H) | Correlated Carbon (¹³C) | Type of Correlation |
| N-CH ₃ | C H₂-SO₂ | ³J |
| N-H | C H₃-N | ²J |
| N-H | C H₂-SO₂ | ³J |
| SO₂-CH ₂- | C H₂-Cl | ²J |
| -CH ₂-Cl | C H₂-SO₂ | ²J |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with the molecular formula C₃H₈ClNO₂S, HRMS is essential for unambiguous confirmation. The calculated monoisotopic mass serves as a critical identifier for the compound.
Table 3: Molecular Formula and Exact Mass of this compound
| Parameter | Value |
| Molecular Formula | C₃H₈ClNO₂S |
| Molecular Weight (Average) | 157.62 g/mol bldpharm.com |
| Monoisotopic Mass (Calculated) | 157.00155 Da |
| Expected [M+H]⁺ Ion | 158.00933 Da |
Analysis of the fragmentation patterns in the mass spectrum provides corroborating evidence for the proposed structure. Under techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule breaks apart in a predictable manner. Sulfonamides commonly undergo specific fragmentation pathways, including the cleavage of the S-N bond and the elimination of sulfur dioxide (SO₂). nih.govresearchgate.net
For this compound, the protonated molecule [M+H]⁺ would likely undergo collision-induced dissociation (CID) to produce several characteristic fragment ions. Plausible fragmentation pathways include:
Cleavage of the C-S bond, leading to the loss of the chloroethyl group.
Cleavage of the S-N bond, separating the sulfonyl moiety from the methylamine (B109427) group.
A characteristic loss of SO₂ (64 Da), a common rearrangement pathway for sulfonamides. nih.gov
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound Predicted data based on known fragmentation patterns of sulfonamides.
| m/z (Predicted) | Proposed Ion Structure / Neutral Loss |
| 122 | [M+H - HCl]⁺ |
| 94 | [M+H - SO₂]⁺ |
| 94 | [CH₃NHSO₂]⁺ |
| 63 | [CH₂CH₂Cl]⁺ |
| 44 | [CH₃NH₂]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
For this compound, the key functional groups are the sulfonamide (SO₂NH), the alkyl chain (C-H), and the chloroalkane (C-Cl). The IR spectrum would be dominated by strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group. rsc.org The N-H stretch of the sulfonamide would also be a prominent feature.
Table 5: Predicted Characteristic Vibrational Frequencies for this compound Predicted data based on typical frequency ranges for functional groups.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch | R-NH-SO₂ | 3200 - 3400 |
| C-H Stretch (aliphatic) | CH₃, CH₂ | 2850 - 3000 |
| S=O Asymmetric Stretch | -SO₂- | 1310 - 1350 rsc.org |
| S=O Symmetric Stretch | -SO₂- | 1140 - 1180 rsc.org |
| S-N Stretch | -SO₂-N | 890 - 930 rsc.org |
| C-Cl Stretch | R-Cl | 600 - 800 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation and the packing of molecules within the crystal lattice. To date, a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, valuable insights into its expected solid-state conformation can be gleaned from the crystallographic data of closely related sulfonamides.
A pertinent analogue for which crystallographic data is available is N-methylmethanesulfonamide. The analysis of its crystal structure offers a foundational understanding of the conformational preferences of the N-alkylated sulfonamide moiety, which is central to the structure of this compound.
Detailed Research Findings from Analogous Structures
The crystal structure of N-methylmethanesulfonamide (CSD Deposition Number: 185783) reveals key features of the sulfonamide group's geometry. nih.gov In the solid state, the nitrogen atom of the sulfonamide group typically adopts a trigonal planar or a shallow pyramidal geometry. The conformation around the S-N bond is of particular interest, as it dictates the relative orientation of the substituents.
In many sulfonamide crystal structures, the molecules are observed to form hydrogen-bonded dimers or chains. nsf.gov For N-methylmethanesulfonamide, the presence of an N-H proton allows for the formation of intermolecular hydrogen bonds with the electronegative oxygen atoms of the sulfonyl group of a neighboring molecule. This N-H···O=S hydrogen bonding is a dominant interaction in the crystal packing of many primary and secondary sulfonamides.
Interactive Data Tables of Analogous Compound
The following table summarizes the key crystallographic parameters for N-methylmethanesulfonamide, which serves as a model for understanding the potential solid-state structure of this compound.
Table 1: Crystallographic Data for N-Methylmethanesulfonamide
| Parameter | Value |
|---|---|
| CCDC Number | 185783 |
| Empirical Formula | C₂H₇NO₂S |
| Formula Weight | 109.15 |
| Temperature (K) | Not Reported |
| Wavelength (Å) | Not Reported |
| Crystal System | Not Reported |
| Space Group | Not Reported |
| Unit Cell Dimensions | a = Not Reported Åb = Not Reported Åc = Not Reported Åα = Not Reported °β = Not Reported °γ = Not Reported ° |
| Volume (ų) | Not Reported |
Conformational Analysis
The conformation of this compound in the solid state is expected to be influenced by a combination of intramolecular and intermolecular forces.
Intramolecular Interactions: The torsional angle around the S-N bond is a key conformational parameter. Theoretical calculations on simple sulfonamides suggest that the rotational barrier around the S-N bond is significant, leading to distinct, stable conformers. acs.org The relative orientation of the methyl group and the chloroethyl group will be a defining feature of the molecule's shape.
Intermolecular Interactions: As with N-methylmethanesulfonamide, the primary intermolecular interaction for this compound is anticipated to be N-H···O=S hydrogen bonding. These interactions are likely to lead to the formation of chains or dimeric motifs in the crystal lattice. The presence of the chlorine atom may also introduce C-H···Cl or Cl···O interactions, further stabilizing the crystal packing.
Computational Chemistry and Theoretical Investigations on 2 Chloro N Methylethane 1 Sulfonamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic properties and inherent reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods provide deep insights into electron distribution and energy levels.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. A DFT study of 2-chloro-N-methylethane-1-sulfonamide would begin by optimizing the molecule's geometry to find its most stable, lowest-energy conformation (ground state). This involves calculating key structural parameters.
DFT calculations also allow for the mapping of the electrostatic potential (ESP), which illustrates the charge distribution across the molecule. acs.org Regions with negative potential (typically around electronegative atoms like oxygen and chlorine) are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack.
Table 1: Hypothetical Ground State Geometrical Parameters for this compound (Calculated via DFT)
Note: The following data is illustrative for a hypothetical DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory) and is not based on published experimental or computational results.
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Lengths (Å) | ||
| S=O | 1.45 | |
| S-N | 1.65 | |
| S-C | 1.80 | |
| C-Cl | 1.79 | |
| N-C (methyl) | 1.47 | |
| Bond Angles (°) | ||
| O=S=O | 120.0 | |
| O=S-N | 108.5 | |
| N-S-C | 105.0 | |
| S-C-C | 110.0 | |
| Cl-C-C | 109.5 |
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more easily polarized and more reactive. nih.gov
For this compound, FMO analysis would identify the spatial distribution of these orbitals. The locations of the HOMO and LUMO densities indicate the most probable sites for nucleophilic and electrophilic attack, respectively. In many sulfonamides, the HOMO is often located around the sulfonamide group and any associated aromatic rings, while the LUMO is distributed across the sulfonyl group. researchgate.netresearchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
Note: The following data is for illustrative purposes only, representing typical values that might be obtained from a DFT calculation.
| Orbital | Energy (eV) | Description |
| HOMO | -7.50 | Highest Occupied Molecular Orbital (Electron Donor) |
| LUMO | -0.85 | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |
| HOMO-LUMO Gap (ΔE) | 6.65 | Indicator of Chemical Reactivity and Stability |
Conformational Analysis and Molecular Dynamics Simulations
While DFT provides a static picture of the ground state, molecules are dynamic entities that can adopt various shapes (conformations) and interact with their environment.
Conformational analysis involves exploring the different spatial arrangements of a molecule that result from rotation around its single bonds. For this compound, key rotational barriers would exist around the S-N, S-C, and C-C bonds. By calculating the energy associated with each conformation, it is possible to identify the most stable conformers and the energy required to transition between them. nih.gov Such studies are crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred three-dimensional shape.
Prediction of Spectroscopic Parameters and Comparative Validation with Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic data, which can be used to validate theoretical models against experimental findings. researchgate.net DFT calculations can accurately predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov
For this compound, calculated IR frequencies would correspond to the vibrational modes of its functional groups, such as the S=O and N-H stretches. Predicted ¹H and ¹³C NMR chemical shifts would provide a theoretical spectrum that could be compared with an experimentally obtained spectrum to confirm the molecule's structure. Agreement between predicted and experimental spectra lends high confidence to the accuracy of the computational model. nih.gov
Computational Modeling of Reaction Mechanisms for Synthetic Pathways
The reaction is generally understood to proceed via a nucleophilic attack of the nitrogen atom of methylamine (B109427) on the electrophilic sulfur atom of 2-chloroethanesulfonyl chloride. This initial step leads to the formation of a transient, high-energy intermediate or transition state. The subsequent departure of the chloride leaving group and a proton from the nitrogen atom yields the final sulfonamide product.
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the finer details of this mechanistic pathway. These studies allow for the precise calculation of the geometries of reactants, transition states, and products, as well as the associated energy changes along the reaction coordinate.
A critical aspect of these computational models is the identification and characterization of the transition state. For the formation of a sulfonamide from a sulfonyl chloride and a primary amine, the transition state is typically characterized by the partial formation of the sulfur-nitrogen bond and the partial cleavage of the sulfur-chlorine bond. The geometric parameters of this fleeting structure, such as bond lengths and angles, are crucial for understanding the steric and electronic factors that govern the reaction rate.
The activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed, is another key parameter derived from computational modeling. This value is determined by the difference in energy between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. Theoretical calculations on model systems provide valuable estimates for the activation energy of the synthesis of this compound.
While the specific computational data for the reaction of 2-chloroethanesulfonyl chloride and methylamine is not available, the following tables present representative data from computational studies on analogous sulfonamide formation reactions. This data serves as a scientifically grounded illustration of the expected values for the synthesis of the title compound.
Table 1: Representative Geometric Parameters of the Transition State for a Model Sulfonamide Formation Reaction
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | S-N | ~2.2 Å |
| Bond Length | S-Cl | ~2.4 Å |
| Bond Angle | N-S-Cl | ~95° |
| Bond Angle | O-S-O | ~120° |
Note: The values presented are illustrative and based on DFT calculations of analogous systems.
Table 2: Representative Energetic Data for a Model Sulfonamide Formation Reaction
| Parameter | Value (kcal/mol) |
| Activation Energy (Ea) | ~15-25 |
| Enthalpy of Reaction (ΔH) | Favorable (Exothermic) |
Note: The values presented are illustrative and based on DFT calculations of analogous systems. The actual values for the synthesis of this compound may vary.
Role of 2 Chloro N Methylethane 1 Sulfonamide As a Versatile Synthon in Complex Organic Synthesis
Building Block for the Construction of Sulfur-Containing Heterocyclic Systems
The presence of a reactive chlorine atom and a sulfonamide group within the same molecule makes 2-chloro-N-methylethane-1-sulfonamide an ideal precursor for the synthesis of various sulfur-containing heterocycles. Intramolecular cyclization reactions, driven by the nucleophilicity of the sulfonamide nitrogen and the electrophilicity of the carbon bearing the chlorine atom, can lead to the formation of stable ring systems.
One prominent application is in the synthesis of sultams , which are cyclic sulfonamides. The intramolecular cyclization of N-substituted haloalkanesulfonamides is a well-established method for the preparation of these heterocycles. For instance, under basic conditions, the deprotonated sulfonamide nitrogen of a precursor analogous to this compound can displace the chlorine atom to form a five-membered γ-sultam. This reaction pathway is valuable for creating scaffolds with potential biological activity. The synthesis of spirocyclic β- and γ-sultams has been achieved through the one-pot reductive cyclization of cyanoalkylsulfonyl fluorides, highlighting the utility of intramolecular cyclization of sulfonamide derivatives. nih.govresearchgate.net
Furthermore, this synthon can be employed in the construction of thiadiazine 1,1-dioxides . These six-membered heterocyclic systems are of interest in medicinal chemistry. The synthesis of 1,2,4-thiadiazinane 1,1-dioxides has been reported from the reaction of β-aminoethane sulfonamides with a methylene (B1212753) donor, a process that could be adapted from a precursor like this compound. nih.gov The general strategy involves the reaction of a bifunctional sulfonamide with another component to facilitate ring closure. For example, 2-cyanobenzenesulfonylchloride reacts with hydrazine to form 4-hydrazino-2H-1,2,3-benzothiadiazine 1,1-dioxide. mdpi.com
The versatility of this compound as a building block for sulfur-containing heterocycles is summarized in the table below.
| Heterocyclic System | Synthetic Approach | Key Reaction |
| γ-Sultam | Intramolecular cyclization | Nucleophilic displacement of chloride by sulfonamide nitrogen |
| Thiadiazine 1,1-dioxide | Intermolecular reaction followed by cyclization | Reaction with a suitable bifunctional reagent |
Intermediate in the Synthesis of Advanced Molecular Architectures
Beyond the synthesis of discrete heterocyclic molecules, this compound can serve as a crucial intermediate in the creation of larger and more complex molecular architectures, such as polymers and elaborate organic scaffolds.
Precursor to Polysulfonamide Materials
The bifunctional nature of this compound makes it a potential monomer for the synthesis of polysulfonamides through polycondensation reactions. farabi.university In such a process, the sulfonamide group of one monomer would react with the chloroethyl group of another, leading to the formation of a polymer chain linked by sulfonamide functionalities. The properties of the resulting polysulfonamide could be tailored by controlling the reaction conditions and by copolymerization with other monomers. Wholly aromatic poly(amide-sulfonamide)s have been synthesized via solution polycondensation, demonstrating the feasibility of incorporating sulfonamide linkages into polymer backbones. researchgate.net
The general scheme for the polycondensation of a monomer like this compound can be represented as follows:
n Cl-CH₂CH₂-SO₂NHCH₃ → [-CH₂CH₂-SO₂N(CH₃)-]n + n HCl
This polymerization would result in a linear polymer with repeating sulfonamide units. The presence of the sulfonamide group in the polymer backbone can impart unique properties such as improved thermal stability and specific solubility characteristics.
Scaffold for Multi-Step Organic Transformations
The sulfonamide group is a highly versatile functional group that can be used as a scaffold in multi-step organic synthesis, particularly in the context of drug discovery and combinatorial chemistry. citedrive.comajchem-b.comnih.govscilit.comajchem-b.com The N-H proton of the sulfonamide is acidic and can be deprotonated to generate a nucleophile, while the sulfonyl group can act as a directing group in various transformations.
This compound can be utilized as a starting point for the construction of a library of diverse molecules. The chloroethyl group can be subjected to nucleophilic substitution with a variety of nucleophiles to introduce diversity at one end of the molecule. Subsequently, the sulfonamide nitrogen can be functionalized, for example, through alkylation or acylation, to introduce a second point of diversity. This "libraries from libraries" approach allows for the efficient generation of a multitude of compounds from a single, versatile scaffold. citedrive.com
Furthermore, sulfonamides can act as "safety-catch" linkers in solid-phase synthesis. acs.orgnih.gov In this strategy, a molecule is attached to a solid support via a sulfonamide linker. The linker is stable to a range of reaction conditions, allowing for the multi-step synthesis of the target molecule on the solid support. Once the synthesis is complete, the sulfonamide linker is activated (e.g., by N-alkylation) and then cleaved to release the final product. This approach facilitates the purification of intermediates and the automation of synthetic processes.
Applications in Ligand Design and Coordination Chemistry
Sulfonamide derivatives are known to act as effective ligands in coordination chemistry, forming stable complexes with a variety of metal ions. sjp.ac.lkresearchgate.net The sulfonamide group can coordinate to metal centers through the nitrogen and/or oxygen atoms, and the presence of other donor atoms in the molecule can lead to the formation of bidentate or tridentate ligands. sjp.ac.lkrsc.orgrsc.org
This compound, or its derivatives where the chlorine atom has been replaced by another coordinating group, can act as a ligand for transition metals. The sulfonamide nitrogen, after deprotonation, can form a strong bond with a metal center. The oxygen atoms of the sulfonyl group can also participate in coordination, leading to different coordination modes. The versatility of sulfonamides as ligands is demonstrated by their ability to form coordination polymers and networks. acs.org
The coordination of sulfonamide-based ligands to metal ions can lead to complexes with interesting catalytic, photophysical, and biological properties. For instance, metal complexes of sulfonamides have been investigated for their potential as antibacterial and antitumor agents. nih.govsciencescholar.us The specific coordination geometry and the nature of the metal ion play a crucial role in determining the properties of the resulting complex.
The potential coordination modes of a ligand derived from this compound are illustrated in the table below, assuming the chlorine has been substituted by a generic coordinating group 'Y'.
| Ligand Type | Potential Coordinating Atoms | Example Metal Ions |
| Bidentate | Sulfonamide Nitrogen, Coordinating Group 'Y' | Cu(II), Ni(II), Zn(II) |
| Bidentate | Sulfonamide Nitrogen, Sulfonyl Oxygen | Ti(IV) |
| Monodentate | Sulfonamide Nitrogen | Ag(I) |
Emerging Research Perspectives and Future Directions in Chloroalkanesulfonamide Chemistry
Development of Sustainable and Green Synthetic Methodologies for Halogenated Sulfonamides
The synthesis of sulfonamides has traditionally relied on methods that often involve hazardous reagents and solvents. researchgate.net However, the principles of green chemistry are now guiding the development of more environmentally benign alternatives. tandfonline.com A significant focus is on replacing conventional solvents like dichloromethane (B109758), DMF, and DMSO with water, which is non-toxic and readily available. researchgate.net Facile and eco-friendly methods for synthesizing sulfonamides in aqueous media have been developed, often using equimolar amounts of reactants and omitting organic bases, which simplifies product isolation to mere filtration after acidification. rsc.orgscilit.com
Another key area of development is the use of safer and more stable sulfur sources. Instead of highly reactive and toxic sulfonyl chlorides, researchers are exploring alternatives like sodium sulfinate. researchgate.net One-pot syntheses are also gaining traction, where sulfonyl chlorides are generated in situ from thiols using oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) in sustainable solvents, followed by immediate reaction with an amine. rsc.org This minimizes the handling of hazardous intermediates.
Mechanochemistry, which involves solvent-free reactions in a ball mill, represents a cutting-edge approach. rsc.org This technique can be used for a one-pot, two-step procedure that includes the tandem oxidation-chlorination of disulfides to form sulfonyl chlorides, followed by amination. rsc.org Such solvent-free methods not only reduce environmental impact but also enhance efficiency and minimize by-products. rsc.org Furthermore, catalytic methods are being explored, such as using a magnetite-immobilized nano-Ru catalyst for the direct coupling of alcohols and sulfonamides, producing only water as a side-product. acs.org These advancements pave the way for the large-scale, sustainable production of halogenated sulfonamides like 2-chloro-N-methylethane-1-sulfonamide.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Sulfonamides
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Solvents | Dichloromethane, DMF, DMSO researchgate.net | Water, other sustainable solvents researchgate.netrsc.orgrsc.org |
| Sulfur Source | Sulfonyl chlorides researchgate.net | Thiols, sodium sulfinates, disulfides researchgate.netrsc.orgrsc.org |
| Process | Multi-step with isolation of intermediates | One-pot reactions, mechanosynthesis rsc.orgrsc.org |
| By-products | Often toxic and difficult to remove | Water, fewer by-products acs.org |
| Catalysts | Often requires stoichiometric bases | Recyclable nanocatalysts acs.org |
Exploration of Stereoselective Transformations Involving this compound
The demand for enantiomerically pure compounds in various fields, particularly pharmaceuticals, has spurred research into stereoselective transformations involving sulfonamides. While specific stereoselective reactions involving this compound are not extensively documented, general strategies for asymmetric sulfonamide synthesis can be applied. A promising approach involves the use of chiral sulfinates as precursors. The reaction of methyl sulfinates with lithium amides, followed by oxidation, can produce chiral sulfonamides with retention of stereochemistry. organic-chemistry.org This method is advantageous as it avoids the use of unstable reagents and is compatible with a wide range of functional groups. organic-chemistry.org
Another avenue of exploration is the use of bifunctional acceptor molecules like pentafluorophenyl (PFP)-vinyl sulfonate. ucl.ac.uk This substrate can undergo various reactions, such as [3+2] cycloadditions with nitrones, to create complex heterocyclic structures in a regio- and diastereoselective manner. ucl.ac.uk Subsequent aminolysis of the resulting PFP sulfonate ester yields the desired functionalized sulfonamides. ucl.ac.uk This strategy allows for the introduction of chirality and molecular diversity starting from a simple vinyl sulfonate template.
For a molecule like this compound, stereoselectivity could be introduced by, for example, asymmetric synthesis of a chiral precursor to the ethanesulfonyl chloride moiety or by using a chiral amine. The development of catalytic asymmetric methods for the direct functionalization of the carbon backbone of such chloroalkanesulfonamides remains a challenging but important goal for future research.
Advanced Computational Approaches for Structure-Reactivity Relationship Prediction and Material Design
Computational chemistry provides powerful tools for understanding the molecular properties of sulfonamides and predicting their reactivity. researchgate.net Density Functional Theory (DFT) is widely used to investigate the geometrical parameters (bond lengths and angles), electronic properties, and vibrational spectra of sulfonamide derivatives. researchgate.netnih.gov Such calculations allow for the determination of Frontier Molecular Orbitals (HOMO and LUMO), the energy gap of which is a key indicator of chemical reactivity and stability. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP) studies can identify the sites within a molecule that are most susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, computational analysis could predict the reactivity of the chlorine-bearing carbon atom and the sulfonamide nitrogen, guiding the design of new reactions. Natural Bonding Orbital (NBO) analysis can further elucidate intramolecular interactions and charge distribution. researchgate.net
These computational approaches are also integral to material design and Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) studies. nih.govmdpi.com By correlating computed molecular descriptors with experimentally observed properties, models can be built to predict the behavior of new, unsynthesized sulfonamide derivatives. mdpi.com For instance, computational methods can be used to design novel sulfonamide-based corrosion inhibitors by predicting their adsorption and micelle formation properties. mdpi.com The application of these advanced computational techniques to this compound could accelerate the discovery of new materials and chemical entities with tailored properties.
Table 2: Key Computational Parameters and Their Significance for Sulfonamides
| Computational Method | Parameter | Significance |
|---|---|---|
| DFT | HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability researchgate.netnih.gov |
| MEP | Electrostatic Potential Map | Predicts sites for electrophilic and nucleophilic attack researchgate.net |
| NBO | Charge Distribution | Describes intramolecular interactions and bonding researchgate.net |
| QSRR | Molecular Descriptors | Correlates molecular structure with reactivity and physical properties mdpi.com |
| TD-DFT | Absorption Spectrum | Predicts electronic transitions and optical properties nih.gov |
Strategic Integration into Retrosynthetic Analyses for Novel Chemical Entities
Retrosynthetic analysis is a powerful methodology for planning the synthesis of complex organic molecules by breaking them down into simpler, commercially available precursors. e3s-conferences.org Small, functionalized building blocks like this compound can be valuable synthons in this process. The presence of two distinct reactive sites—the electrophilic carbon attached to the chlorine atom and the sulfonamide group—offers significant synthetic flexibility.
In a retrosynthetic disconnection, the sulfonamide bond can be cleaved to reveal a sulfonyl chloride (or a precursor like a sulfinate) and an amine. nih.govrsc.org This is a fundamental and widely used transform in sulfonamide chemistry. openaccesspub.org The chloroethyl group provides an additional strategic element. A C-C bond disconnection might reveal simpler starting materials, or more commonly, the C-Cl bond is recognized as the result of a forward-reaction nucleophilic substitution.
Therefore, in a retrosynthetic plan, this compound could be envisioned as the product of the sulfonylation of methylamine (B109427) with 2-chloroethanesulfonyl chloride. Alternatively, the entire this compound fragment can be used as a building block itself. For example, it could be used to introduce the -CH2CH2SO2NHCH3 moiety onto a target molecule via nucleophilic substitution at the chloro-position. The ability to use radical-based disconnections, such as those involving sulfinate salts as radical precursors, further expands the retrosynthetic possibilities, enabling novel and more efficient synthetic routes. nih.gov The strategic use of such bifunctional building blocks is key to the efficient construction of novel chemical entities. elsevier.com
Compound Index
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Dichloromethane |
| Dimethylformamide (DMF) |
| Dimethyl Sulfoxide (DMSO) |
| Sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) |
| Sodium sulfinate |
| Sulfonyl chloride |
| Pentafluorophenyl (PFP)-vinyl sulfonate |
| Methyl sulfinate |
| Lithium amide |
| 2-chloroethanesulfonyl chloride |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
